5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Description
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a partially hydrogenated benzophenanthridine compound. It carries an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . This compound is known for its role as a glutaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Properties
Molecular Formula |
C25H23BrN2O |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H23BrN2O/c1-28(2)21-13-11-16(14-19(21)26)25-24-18(8-5-9-22(24)29)23-17-7-4-3-6-15(17)10-12-20(23)27-25/h3-4,6-7,10-14,25,27H,5,8-9H2,1-2H3 |
InChI Key |
KZFXJLHNDOQRRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps. One common synthetic route includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with a suitable cyclizing agent to form the phenanthridinone core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is often carried out under reflux . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its role as a glutaminase inhibitor. It interferes with the activity of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate . By inhibiting this enzyme, the compound affects glutamine metabolism, which is crucial for the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of glutaminase activity and the subsequent reduction in glutamate production .
Comparison with Similar Compounds
Similar compounds to 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include other benzophenanthridine derivatives and glutaminase inhibitors. Some of these compounds are:
Glutaminase Inhibitor 968: Another potent glutaminase inhibitor with a similar structure and mechanism of action.
Benzophenanthridine Alkaloids: These compounds share the benzophenanthridine core structure and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effect on glutaminase, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
